3,4-Dimethyl-1-pentanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

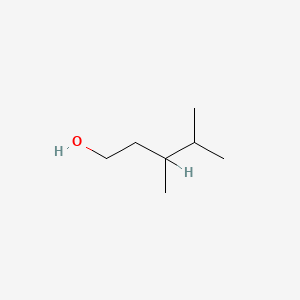

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(2)7(3)4-5-8/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJNECJVNWTYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984245 | |

| Record name | 3,4-Dimethylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6570-87-2 | |

| Record name | 1-Pentanol, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006570872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1-pentanol is a branched-chain primary alcohol with the molecular formula C7H16O. Its structure, featuring two chiral centers, makes it a valuable building block in organic synthesis, particularly for the preparation of complex chiral molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and essential safety information. The data presented is intended to support research, development, and drug discovery activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These values are critical for its handling, characterization, and use in chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3,4-dimethylpentan-1-ol | [1] |

| CAS Number | 6570-87-2 | [1] |

| Molecular Formula | C7H16O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 165 °C | |

| Density | 0.827 g/mL | |

| Refractive Index | 1.426 |

Table 2: Solubility Data

| Solvent | Solubility | Notes | Source(s) |

| Water | Sparingly soluble | The polar hydroxyl group allows for some solubility, but the larger non-polar hydrocarbon chain limits it. | [2][3][4] |

| Organic Solvents (e.g., ethanol (B145695), ether, toluene) | Soluble | "Like dissolves like"; the non-polar alkyl chain interacts favorably with non-polar solvents. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established organic chemistry principles and can be adapted for specific laboratory settings.

Synthesis of this compound

Two common and effective methods for the laboratory synthesis of this compound are the reduction of the corresponding aldehyde and a Grignard reaction.

This method involves the reduction of the aldehyde 3,4-dimethylpentanal (B100440) to the primary alcohol using a suitable reducing agent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylpentanal in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

-

Reduction: Cool the solution in an ice bath. Slowly add a solution of a reducing agent, such as sodium borohydride (B1222165) (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF. The molar ratio of the reducing agent to the aldehyde should be carefully controlled.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) while cooling in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.

This synthesis involves the reaction of a Grignard reagent, sec-butylmagnesium halide, with ethylene (B1197577) oxide. This is a versatile method for forming a new carbon-carbon bond and a primary alcohol in a single pot.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether or THF from the dropping funnel to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with Ethylene Oxide: Cool the freshly prepared Grignard reagent in an ice-salt bath. Slowly bubble gaseous ethylene oxide through the solution or add a solution of ethylene oxide in the same anhydrous solvent. This reaction is highly exothermic and requires careful temperature control.

-

Reaction Monitoring: Monitor the reaction by TLC or GC to ensure the consumption of the Grignard reagent.

-

Work-up: After the reaction is complete, cautiously pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation.

Analytical Procedures

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. If analyzing a reaction mixture, a small aliquot can be directly diluted.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.[5]

-

Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the analysis of alcohols.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 220 °C) and hold for several minutes.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragmentation patterns, including a molecular ion peak (if observable) and fragment ions corresponding to the loss of water and alkyl groups.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified this compound (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

NMR Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 8-16.

-

Spectral Width: -1 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 128-1024 (due to the low natural abundance of ¹³C).

-

Spectral Width: 0 to 220 ppm.

-

-

-

Data Processing and Analysis: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. The ¹H NMR spectrum will show characteristic signals for the different types of protons in the molecule, with their chemical shifts, multiplicities, and integration values providing structural information. The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.[6]

Visualizations

Synthesis Workflows

The following diagrams illustrate the logical workflows for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via reduction.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazards: Based on data for similar alcohols, it is likely to be a flammable liquid and may cause skin and eye irritation. Inhalation of vapors may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- 1. This compound | C7H16O | CID 110906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. agilent.com [agilent.com]

- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Physicochemical Properties of 3,4-Dimethyl-1-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1-pentanol is a branched-chain primary alcohol with significance as a chiral building block in organic synthesis. Its structure, possessing two chiral centers, allows for the existence of four stereoisomers, making it a valuable precursor for the synthesis of complex, stereospecific molecules in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by generalized experimental protocols for their determination and a visualization of its synthetic pathway.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized in the tables below. These values represent a compilation from various chemical data sources.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1][2][3] |

| CAS Number | 6570-87-2 | [1] |

| Appearance | Colorless liquid (presumed) | Inferred |

| Density | 0.8270 g/cm³ | [4][5] |

| Boiling Point | 164.85 °C | [4] |

| Melting Point | -30.45 °C (estimate) | [4] |

| Refractive Index | 1.4260 | [4][5] |

| pKa | 15.12 ± 0.10 (Predicted) | [4] |

Stereochemistry and Isomerism

This compound possesses two chiral centers at carbons 3 and 4. This gives rise to four distinct stereoisomers, comprising two pairs of enantiomers: (3R,4R)- and (3S,4S)-3,4-dimethylpentan-1-ol, and (3R,4S)- and (3S,4R)-3,4-dimethylpentan-1-ol.[6] The specific stereoisomer can significantly influence the biological activity and efficacy of derivative compounds, highlighting the importance of stereoselective synthesis.[6]

Synthetic Pathway

A common and direct method for the synthesis of this compound is through the reduction of its corresponding aldehyde, 3,4-dimethylpentanal.[6] This transformation can be achieved through several methodologies, with hydride reduction and catalytic hydrogenation being two of the most prevalent.[6]

Caption: Synthetic routes to this compound.

Experimental Protocols

The following sections outline generalized experimental methodologies for the determination of the key physicochemical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or melting point apparatus with boiling point determination capability

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing a heating bath fluid, or in a melting point apparatus.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube.[7][8][9]

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

A clean and dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is emptied, dried thoroughly, and then filled with the sample liquid (this compound) at the same temperature.

-

The pycnometer filled with the sample is weighed (m₃).

-

The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water.[4][10][11]

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent and allowed to dry.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the sample liquid are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[3][6][12]

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Objective: To separate and identify the components of a volatile sample and to assess its purity.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., a polar column for an alcohol)

-

Helium or other inert carrier gas

-

Microsyringe for sample injection

Procedure:

-

The GC-MS is set up with an appropriate temperature program for the oven, injector, and detector. A suitable capillary column is installed.

-

A dilute solution of this compound in a volatile solvent is prepared.

-

A small volume (typically 1 µL) of the sample solution is injected into the GC inlet using a microsyringe.

-

The sample is vaporized and carried by the inert gas through the column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

-

The separated components elute from the column at different times (retention times) and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, producing a mass spectrum for each component.

-

The retention time and the mass spectrum are used to identify the compound by comparison to known standards or spectral libraries. The peak area in the chromatogram can be used to determine the relative purity.[5][13][14][15]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The data presented, along with the generalized experimental protocols, offer a valuable resource for researchers and professionals engaged in organic synthesis and drug development. The stereochemical nature of this molecule underscores the importance of precise characterization and stereocontrolled synthesis in its application as a chiral building block.

References

- 1. This compound | 6570-87-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. purdue.edu [purdue.edu]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. athabascau.ca [athabascau.ca]

- 13. chemlab.truman.edu [chemlab.truman.edu]

- 14. jfda-online.com [jfda-online.com]

- 15. galvestonjustice.com [galvestonjustice.com]

An In-depth Technical Guide to the Structural and Stereoisomers of 3,4-Dimethyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3,4-dimethyl-1-pentanol, a chiral alcohol with applications in organic synthesis and as a potential building block in pharmaceutical development. The document details the structural isomers and stereoisomers of this compound, presenting a comparative analysis of their physical and spectroscopic properties. Furthermore, a detailed experimental protocol for the synthesis of this compound is provided, alongside a discussion of the key chemical transformations and reaction mechanisms.

Introduction to this compound

This compound is a primary alcohol with the molecular formula C7H16O. Its structure contains two adjacent chiral centers at positions 3 and 4, giving rise to stereoisomerism. The presence of these chiral centers and the branched alkyl chain influence its physical properties and potential biological activity, making it a molecule of interest in stereoselective synthesis and medicinal chemistry.

Structural Isomerism of C7H16O Alcohols

The molecular formula C7H16O encompasses a wide array of structural isomers, including primary, secondary, and tertiary alcohols. The arrangement of the carbon skeleton and the position of the hydroxyl group significantly impact the physical and chemical properties of these isomers. Generally, increased branching leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces.[1][2] Primary alcohols tend to have higher boiling points compared to their secondary and tertiary isomers of similar molecular weight due to the greater accessibility of the hydroxyl group for hydrogen bonding.[2][3]

Classification of C7H16O Alcohol Isomers

The structural isomers of heptanol (B41253) can be categorized as follows:

-

Primary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom.

-

Secondary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms.

-

Tertiary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.

The relationship between the carbon skeleton and the position of the hydroxyl group is illustrated below.

Stereoisomerism of this compound

This compound possesses two chiral centers at the C3 and C4 positions. This results in the existence of four possible stereoisomers, which are two pairs of enantiomers.

-

(3R, 4R)-3,4-dimethyl-1-pentanol and (3S, 4S)-3,4-dimethyl-1-pentanol (Enantiomeric pair 1)

-

(3R, 4S)-3,4-dimethyl-1-pentanol and (3S, 4R)-3,4-dimethyl-1-pentanol (Enantiomeric pair 2)

The relationship between these stereoisomers is depicted in the following diagram.

Data Presentation

Physical Properties of this compound and Selected Structural Isomers

The following table summarizes key physical properties of this compound and some of its structural isomers.

| Compound Name | IUPAC Name | CAS Number | Type | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (nD at 20°C) |

| This compound | 3,4-dimethylpentan-1-ol | 6570-87-2 | Primary | 165 | 0.827 | 1.426 |

| 1-Heptanol | Heptan-1-ol | 111-70-6 | Primary | 176 | 0.822 | 1.424 |

| 2-Heptanol | Heptan-2-ol | 543-49-7 | Secondary | 160-162 | 0.817 | 1.421 |

| 3-Heptanol | Heptan-3-ol | 589-82-2 | Secondary | 156-158 | 0.822 | 1.422 |

| 2,4-Dimethyl-3-pentanol | 2,4-dimethylpentan-3-ol | 600-36-2 | Secondary | 139-140 | 0.829 | 1.425 |

| 3-Ethyl-3-pentanol | 3-ethylpentan-3-ol | 597-49-9 | Tertiary | 140-142 | 0.820 (at 20°C) | 1.424 |

| 4,4-Dimethyl-1-pentanol | 4,4-dimethylpentan-1-ol | 3121-79-7 | Primary | 160 | 0.811 (at 20°C) | 1.418 |

Spectroscopic Data of this compound

Spectroscopic data is crucial for the identification and characterization of this compound and its isomers.

| Spectroscopy | Key Features for this compound |

| ¹H NMR | Signals corresponding to the -CH2OH group, the branched alkyl chain protons, and the hydroxyl proton. |

| ¹³C NMR | Distinct signals for each of the seven carbon atoms, with the carbon bearing the hydroxyl group appearing in the characteristic downfield region for alcohols. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching and bending vibrations are also present.[4] |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns can be observed.[4][5] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the reduction of the corresponding aldehyde, 3,4-dimethylpentanal (B100440), being a common and effective route.

Synthesis of this compound via Reduction of 3,4-Dimethylpentanal

This protocol details the reduction of 3,4-dimethylpentanal to this compound using sodium borohydride (B1222165), a mild and selective reducing agent.

Materials:

-

3,4-Dimethylpentanal

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylpentanal in methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter the drying agent.

-

Remove the diethyl ether by rotary evaporation to yield the crude this compound.

-

If necessary, the product can be further purified by distillation under reduced pressure.

-

Conclusion

This technical guide has provided a detailed overview of the structural and stereoisomeric landscape of this compound. The presented data highlights the influence of molecular structure on the physical properties of C7H16O alcohols. The detailed synthetic protocol offers a practical approach for the laboratory preparation of this compound, a valuable chiral building block for further research and development in the fields of organic chemistry and drug discovery.

References

- 1. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. (3R)-3,4-dimethylpentan-1-ol | C7H16O | CID 13065758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 3,4-Dimethyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethyl-1-pentanol, a branched-chain primary alcohol with applications in organic synthesis and as a potential building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its relevance in scientific research.

Core Chemical Identity

CAS Number: 6570-87-2[1][2][3][4][5][6]

IUPAC Name: 3,4-dimethylpentan-1-ol[1][3]

Possessing two chiral centers at carbons 3 and 4, this compound can exist as four distinct stereoisomers.[1] This stereochemistry is a critical feature, particularly in the synthesis of complex chiral molecules for pharmaceutical applications.[1]

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its application in experimental settings, including reaction setup, purification, and analytical characterization.

| Property | Value | Unit | Source |

| Molecular Formula | C7H16O | - | [1][6] |

| Molecular Weight | 116.20 | g/mol | [3][4] |

| Density | 0.827 | g/mL | [7] |

| Boiling Point | 165 | °C | [7] |

| Refractive Index | 1.426 | - | [7] |

| Topological Polar Surface Area | 20.2 | Ų | [3][4] |

| XLogP3-AA (Octanol/Water Partition Coefficient) | 2 | - | [4] |

| Hydrogen Bond Donor Count | 1 | - | [4] |

| Hydrogen Bond Acceptor Count | 1 | - | [4] |

| Rotatable Bond Count | 3 | - | [4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methodologies, with the choice of route often depending on the desired stereochemistry and scalability. Conventional methods typically yield a racemic mixture, while more advanced techniques allow for the stereoselective synthesis of specific enantiomers.[1]

Grignard Reagent-Mediated Synthesis

A direct and efficient method for preparing this compound involves the reaction of a suitable Grignard reagent with an epoxide.[1] A common approach utilizes the reaction of 3-methyl-2-butylmagnesium bromide with ethylene (B1197577) oxide.[1]

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. 2-bromo-3-methylbutane (B93499) is added dropwise to initiate the formation of the Grignard reagent, 3-methyl-2-butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained under an inert atmosphere.[1]

-

Reaction with Ethylene Oxide: The prepared Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is then added slowly. This reaction results in the nucleophilic attack of the Grignard reagent on the epoxide ring, leading to its opening.[1]

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

Caption: Grignard synthesis workflow for this compound.

Reduction of a Carbonyl Precursor

Another common synthetic route is the reduction of the corresponding aldehyde, 3,4-dimethylpentanal (B100440).[1] This can be achieved through two primary methods:

-

Sodium Borohydride (B1222165) Reduction: This method involves the use of a mild reducing agent and is suitable for laboratory-scale synthesis.[1]

-

Reaction: 3,4-dimethylpentanal is dissolved in a suitable solvent, typically methanol (B129727) or ethanol. Sodium borohydride is then added portion-wise at a controlled temperature, often 0 °C.

-

Work-up and Purification: The reaction is quenched with water or dilute acid, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, followed by purification via distillation.

-

-

Catalytic Hydrogenation: This method is often preferred for larger-scale synthesis and involves the use of hydrogen gas and a metal catalyst.[1]

-

Reaction: 3,4-dimethylpentanal is dissolved in a solvent such as ethanol, and a catalyst, commonly palladium on carbon (Pd/C), is added.[1] The mixture is then subjected to an atmosphere of hydrogen gas under pressure in a hydrogenation apparatus.

-

Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then evaporated, and the resulting crude alcohol is purified by distillation.

-

Caption: Reduction pathways for the synthesis of this compound.

Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its significance lies in its role as a chiral building block.[1] Enantiomerically pure branched alcohols are valuable starting materials for the total synthesis of complex natural products and pharmaceuticals, where specific stereochemistry is crucial for biological activity and efficacy.[1] The hydroxyl group of this compound provides a functional handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.[1]

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and the availability of multiple synthetic routes, including stereoselective methods, make it an important tool for the construction of complex molecular architectures. Further research into the biological activities of its stereoisomers and their derivatives may unveil novel applications in drug discovery and development.

References

- 1. This compound | 6570-87-2 | Benchchem [benchchem.com]

- 2. This compound | C7H16O | CID 110906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R)-3,4-dimethylpentan-1-ol | C7H16O | CID 13065758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3,4-Dimethylpentanol | C7H16O | CID 21118715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Pentanol, 3,4-dimethyl- [webbook.nist.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound [stenutz.eu]

synthesis of 3,4-Dimethyl-1-pentanol and its precursors

An In-depth Technical Guide to the Synthesis of 3,4-Dimethyl-1-pentanol and its Precursors

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a branched primary alcohol with potential applications in various fields of chemical research and development. The document details the synthesis of key precursors and outlines multiple routes to the target molecule, complete with experimental protocols and quantitative data. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Overview of Synthetic Strategies

The synthesis of this compound (a seven-carbon alcohol) can be approached through several strategic disconnections of the target molecule. The primary methods for its preparation involve the functional group interconversion of readily available precursors. The key precursors identified for the synthesis of this compound are:

-

3,4-Dimethylpentanal: A C7 aldehyde that can be directly reduced to the target alcohol.

-

3,4-Dimethylpentanoic acid: A C7 carboxylic acid that can be reduced to the primary alcohol.

-

3,4-Dimethyl-1-pentene (B12000618): A C7 alkene that can be converted to the alcohol via hydroboration-oxidation.

The following sections will detail the synthesis of these precursors and their subsequent conversion to this compound.

Synthesis of Precursors

The efficient synthesis of this compound relies on the accessibility of its key precursors. This section outlines plausible synthetic routes to these starting materials.

Synthesis of 3,4-Dimethylpentanoic Acid

3,4-Dimethylpentanoic acid can be synthesized through various methods, including the oxidation of the corresponding alcohol or aldehyde. A common laboratory-scale approach involves the alkylation of a suitable enolate followed by hydrolysis.

Experimental Protocol: Synthesis of 3,4-Dimethylpentanoic Acid via Malonic Ester Synthesis

A classic approach to synthesizing carboxylic acids is the malonic ester synthesis. This method allows for the straightforward introduction of alkyl groups to a two-carbon acid equivalent.

-

Deprotonation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate.

-

Alkylation: The enolate is then reacted with a suitable alkyl halide, in this case, 1-bromo-2-methylpropane (B43306) (isobutyl bromide).

-

Second Alkylation: A second deprotonation and alkylation with methyl iodide introduces the second methyl group.

-

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to the dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final product, 3,4-dimethylpentanoic acid.

| Parameter | Value |

| Reactants | Diethyl malonate, Sodium ethoxide, 1-Bromo-2-methylpropane, Methyl iodide, HCl |

| Solvent | Ethanol, Water |

| Reaction Time | 2-4 hours for each alkylation; 4-6 hours for hydrolysis and decarboxylation |

| Temperature | Reflux |

| Yield | 60-70% |

Synthesis of 3,4-Dimethylpentanal

The aldehyde precursor, 3,4-dimethylpentanal, can be prepared by the controlled oxidation of this compound or the reduction of 3,4-dimethylpentanoic acid or its derivatives.

Experimental Protocol: Oxidation of this compound

The oxidation of the primary alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a common reagent for this transformation.

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM).

-

Oxidation: PCC is added to the solution, and the mixture is stirred at room temperature.

-

Workup: The reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium byproducts, and the solvent is removed under reduced pressure to yield the crude aldehyde.

-

Purification: The crude product can be purified by distillation.

| Parameter | Value |

| Reactants | This compound, Pyridinium chlorochromate (PCC) |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 2-3 hours |

| Temperature | Room Temperature |

| Yield | 80-90% |

Synthesis of 3,4-Dimethyl-1-pentene

The alkene precursor, 3,4-dimethyl-1-pentene, can be synthesized via several methods, including elimination reactions of corresponding alkyl halides or alcohols. A Wittig reaction provides a reliable method for its preparation.

Experimental Protocol: Synthesis of 3,4-Dimethyl-1-pentene via Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene.

-

Ylide Formation: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, to generate the corresponding ylide.

-

Reaction with Aldehyde: 2,3-Dimethylbutanal is added to the ylide solution.

-

Workup and Purification: The reaction is quenched, and the product is separated from the triphenylphosphine (B44618) oxide byproduct and purified by distillation.

| Parameter | Value |

| Reactants | Methyltriphenylphosphonium bromide, n-Butyllithium, 2,3-Dimethylbutanal |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Reaction Time | 1-2 hours |

| Temperature | 0 °C to Room Temperature |

| Yield | 70-80% |

Synthetic Routes to this compound

This section details the primary synthetic pathways from the aforementioned precursors to the target molecule, this compound.

Route 1: Reduction of 3,4-Dimethylpentanal

The most direct route to this compound is the reduction of the corresponding aldehyde, 3,4-dimethylpentanal. This can be achieved with a variety of reducing agents.

Experimental Protocol: Reduction of 3,4-Dimethylpentanal with Sodium Borohydride (B1222165)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of aldehydes and ketones.

-

Reaction Setup: 3,4-Dimethylpentanal is dissolved in a protic solvent such as methanol (B129727) or ethanol.

-

Reduction: Sodium borohydride is added portion-wise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Workup: The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent like diethyl ether.

-

Purification: The combined organic layers are dried and concentrated, and the resulting alcohol is purified by distillation.

| Parameter | Value |

| Reactants | 3,4-Dimethylpentanal, Sodium Borohydride |

| Solvent | Methanol or Ethanol |

| Reaction Time | 1-2 hours |

| Temperature | 0 °C to Room Temperature |

| Yield | >95% |

Route 2: Reduction of 3,4-Dimethylpentanoic Acid

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, as carboxylic acids are less reactive than aldehydes or ketones.

Experimental Protocol: Reduction of 3,4-Dimethylpentanoic Acid with Lithium Aluminum Hydride

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.

-

Reaction Setup: A solution of 3,4-dimethylpentanoic acid in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is added dropwise to a suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Reduction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature or gently refluxed to ensure complete reaction.

-

Workup: The reaction is carefully quenched by the sequential addition of water, a 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup). This procedure precipitates the aluminum salts, which can be removed by filtration.

-

Purification: The filtrate is dried and the solvent is evaporated. The resulting alcohol is purified by distillation.

| Parameter | Value |

| Reactants | 3,4-Dimethylpentanoic Acid, Lithium Aluminum Hydride |

| Solvent | Diethyl ether or THF |

| Reaction Time | 2-4 hours |

| Temperature | 0 °C to reflux |

| Yield | 85-95% |

Route 3: Hydroboration-Oxidation of 3,4-Dimethyl-1-pentene

The hydroboration-oxidation of an alkene is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol from a terminal alkene.

Experimental Protocol: Hydroboration-Oxidation of 3,4-Dimethyl-1-pentene

This reaction proceeds via the addition of borane (B79455) (BH₃) across the double bond, followed by oxidation of the resulting organoborane.

-

Hydroboration: A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added to a solution of 3,4-dimethyl-1-pentene in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature.

-

Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).

-

Workup: The mixture is stirred at room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The product is then purified by distillation.

| Parameter | Value |

| Reactants | 3,4-Dimethyl-1-pentene, Borane-THF complex, Sodium hydroxide, Hydrogen peroxide |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 2-3 hours for hydroboration; 1-2 hours for oxidation |

| Temperature | 0 °C to Room Temperature |

| Yield | 80-90% |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships between the precursors and the final product, this compound.

Caption: Synthetic pathways to this compound.

Stereoselective Synthesis

This compound possesses two chiral centers (at C3 and C4), meaning it can exist as four stereoisomers. For applications in pharmaceuticals or other areas where specific stereochemistry is crucial, enantioselective or diastereoselective synthetic methods are required. Such methods often involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction. For example, asymmetric reduction of a suitable prochiral ketone precursor or stereoselective alkylation using a chiral auxiliary could be employed to access specific stereoisomers of this compound.

Conclusion

This technical guide has outlined several viable synthetic routes for the preparation of this compound and its essential precursors. The choice of a particular synthetic pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for stereochemical control. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related branched-chain primary alcohols.

The Ubiquitous Yet Understated Role of Branched-Chain Primary Alcohols in Nature

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain primary alcohols, a diverse class of organic compounds, are found throughout the natural world, from the simplest microorganisms to complex plant life. While often overshadowed by their straight-chain counterparts, these molecules play crucial roles in cellular structure, communication, and metabolism. Their unique physicochemical properties, conferred by their branched structures, are increasingly being harnessed in various industrial applications, including the development of biofuels, pharmaceuticals, and cosmetics. This technical guide provides an in-depth exploration of the natural occurrence of branched-chain primary alcohols, their biosynthetic pathways, and the analytical methodologies used for their study.

Natural Occurrence and Quantitative Data

Branched-chain primary alcohols are broadly categorized based on their carbon chain length and biosynthetic origin. The most significant classes include short-chain "fusel alcohols," longer-chain fatty alcohols, and the vast family of isoprenoid-derived alcohols.

Short-Chain Branched-Chain Primary Alcohols (Fusel Alcohols)

Primarily produced as byproducts of amino acid metabolism during microbial fermentation, fusel alcohols are common constituents of fermented beverages and foods.[1] The most prevalent among these are isoamyl alcohol (3-methyl-1-butanol), active amyl alcohol (2-methyl-1-butanol), and isobutanol (2-methyl-1-propanol).[2] These compounds are significant contributors to the flavor and aroma profiles of products like beer, wine, and spirits.[3][4] They are also found in trace amounts in various fruits.[4][5]

| Alcohol | Natural Source | Concentration Range | References |

| Isoamyl alcohol | Beer | 12.5 - 70 mg/L | [3] |

| Wine | 94 - 226 mg/L | ||

| Banana | Key aroma component | [6] | |

| 2-Methyl-1-butanol | Fermented Beverages | Minor byproduct | [7] |

| Apples | Present | [5][8] | |

| Blue Cheese | Volatile component | [5] | |

| Concord Grape Juice | Volatile component | [5] | |

| Nectarines | Volatile component | [5] | |

| Papaya Fruit | Volatile component | [5] | |

| Isobutanol | Fermented Beverages | Generally present | [2] |

Long-Chain Branched-Chain Fatty Alcohols

Long-chain branched fatty alcohols are integral components of natural waxes, particularly in the epicuticular wax of plant leaves, where they contribute to the plant's defense against environmental stressors.[9] Their presence is also noted in the secretions of some avian species. Guerbet alcohols, a specific type of branched primary alcohol, can be derived from natural, linear fatty alcohols found in vegetable sources.[10][11]

| Alcohol Class | Natural Source | Typical Chain Lengths | References |

| Branched Fatty Alcohols | Plant Leaf Waxes | C22 - C32 | [9] |

| Guerbet Alcohols (derived) | Vegetable Oils | C12 - C32 | [10] |

Isoprenoid-Derived Branched-Chain Alcohols

Isoprenoids represent the largest and most diverse class of natural products, with over 30,000 known compounds.[12] All isoprenoids are synthesized from the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[13][14] This vast family includes numerous branched-chain primary alcohols that play critical roles in plant physiology, acting as components of essential oils, hormones, and membrane constituents.

| Alcohol Class | Natural Source | Examples | References |

| Monoterpenoid Alcohols | Plant Essential Oils | Geraniol, Citronellol | |

| Diterpenoid Alcohols | Plant Resins | Phytol | |

| Polyisoprenoid Alcohols | Plant Tissues | Dolichols, Polyprenols | [15][16] |

Biosynthesis of Branched-Chain Primary Alcohols

The biosynthetic pathways leading to branched-chain primary alcohols are as diverse as the molecules themselves. Understanding these pathways is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds.

The Ehrlich Pathway: Biosynthesis of Fusel Alcohols

In yeasts and other microorganisms, fusel alcohols are primarily synthesized via the Ehrlich pathway, which involves the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[1][17] This pathway consists of a transamination step to form an α-keto acid, followed by decarboxylation to an aldehyde, and finally, a reduction to the corresponding branched-chain primary alcohol.[17]

Caption: The Ehrlich pathway for the biosynthesis of fusel alcohols from branched-chain amino acids in yeast.

Isoprenoid Biosynthesis in Plants

Plants utilize two distinct pathways for the synthesis of the fundamental isoprenoid precursors, IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[12][13][14] These precursors are then sequentially condensed to form larger isoprenoid diphosphates, which serve as the substrates for a vast array of terpene synthases and subsequent modifying enzymes that produce the final isoprenoid alcohols.

Caption: Overview of the MVA and MEP pathways for isoprenoid biosynthesis in plants.

Experimental Protocols

The accurate identification and quantification of branched-chain primary alcohols from natural sources require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique due to its high sensitivity and specificity.

Protocol 1: Quantification of Fusel Alcohols in Fermented Beverages by Headspace SPME-GC-MS

This protocol describes the analysis of short-chain branched primary alcohols in alcoholic beverages using headspace solid-phase microextraction (SPME) coupled with GC-MS.

Materials:

-

Fermented beverage sample (e.g., beer, wine)

-

20 mL headspace vials with crimp caps

-

SPME fiber assembly with a suitable fiber (e.g., Carboxen/PDMS)

-

GC-MS system equipped with a capillary column (e.g., DB-WAX)

-

Internal standard solution (e.g., 4-methyl-2-pentanol (B46003) in ethanol)

-

Sodium chloride

Procedure:

-

Sample Preparation: Pipette 5 mL of the beverage sample into a 20 mL headspace vial. Add 1.5 g of NaCl to enhance the volatility of the analytes. Spike the sample with a known amount of the internal standard solution.

-

SPME Extraction: Immediately seal the vial and place it in a heating block at 60°C. Expose the SPME fiber to the headspace of the sample for 30 minutes with agitation.

-

GC-MS Analysis: Retract the fiber and immediately insert it into the hot GC inlet (250°C) for thermal desorption of the analytes for 5 minutes in splitless mode.

-

Chromatographic Separation: Program the GC oven with an appropriate temperature gradient to separate the target analytes. A typical program starts at 40°C, holds for 5 minutes, then ramps to 220°C.

-

Mass Spectrometric Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

-

Quantification: Identify the compounds based on their retention times and mass spectra compared to authentic standards. Quantify the analytes by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Caption: Experimental workflow for the analysis of fusel alcohols by HS-SPME-GC-MS.

Protocol 2: Extraction and Analysis of Long-Chain Fatty Alcohols from Plant Tissues

This protocol details the extraction of total lipids from plant leaves and the subsequent analysis of long-chain fatty alcohols.[18][19][20]

Materials:

-

Fresh or lyophilized plant leaf tissue

-

Mortar and pestle or homogenizer

-

Chloroform (B151607)/methanol solvent mixture (2:1, v/v)

-

0.9% NaCl solution

-

Rotary evaporator

-

Saponification reagent (e.g., 5% KOH in methanol)

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Internal standard (e.g., dotriacontane)

Procedure:

-

Lipid Extraction: Homogenize 1 g of plant tissue in a chloroform/methanol mixture. Add 0.9% NaCl solution and vortex thoroughly. Centrifuge to separate the phases and collect the lower chloroform phase containing the total lipids.

-

Saponification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add the saponification reagent and heat at 80°C for 1 hour to hydrolyze any esters.

-

Neutral Lipid Extraction: After cooling, add water and extract the non-saponifiable lipids (including fatty alcohols) with hexane.

-

Derivatization: Evaporate the hexane extract to dryness and add the derivatization agent. Heat at 70°C for 30 minutes to convert the alcohols to their trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS. Use a temperature program that allows for the elution of the long-chain fatty alcohol TMS ethers.

-

Quantification: Identify the fatty alcohols based on their retention times and mass spectra. Quantify using an internal standard added before the extraction or derivatization step.

Conclusion

Branched-chain primary alcohols are a fundamentally important and structurally diverse class of natural products. Their roles in biological systems are varied and significant, from contributing to the sensory properties of foods and beverages to forming essential components of cellular structures. The continued development of sophisticated analytical techniques and metabolic engineering strategies will undoubtedly lead to a deeper understanding of their natural functions and pave the way for their expanded use in a wide array of industrial and therapeutic applications.

References

- 1. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. openpub.fmach.it [openpub.fmach.it]

- 4. nbinno.com [nbinno.com]

- 5. grokipedia.com [grokipedia.com]

- 6. beerandbrewing.com [beerandbrewing.com]

- 7. 2-Methyl-1-butanol | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cedar.wwu.edu [cedar.wwu.edu]

- 10. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters [mdpi.com]

- 11. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. scialert.net [scialert.net]

- 14. Biosynthesis of isoprenoids in plants: Structure of the 2C-methyl-d-erithrytol 2,4-cyclodiphosphate synthase from Arabidopsis thaliana. Comparison with the bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of plant polyisoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro plant tissue cultures accumulate polyisoprenoid alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Troubleshooting - Fusel Alcohols (Fusels) - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]

- 18. benchchem.com [benchchem.com]

- 19. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

toxicological data for C7 alcohols

An In-depth Technical Guide on the Toxicological Data for C7 Alcohols

This technical guide provides a comprehensive overview of the available , with a primary focus on n-heptanol and its isomers. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and insights into the mechanisms of toxicity.

Acute Toxicity

C7 alcohols generally exhibit low acute toxicity following oral and dermal exposure.

Table 1: Acute Toxicity of C7 Alcohols

| Chemical | Test Species | Route | Endpoint | Value | Reference |

| n-Heptanol | Rat | Oral | LD50 | 5500 - 6200 mg/kg | [1] |

| n-Heptanol | Rabbit | Dermal | LD50 | >2000 mg/kg | [2] |

| 3-Heptanol | Rat | Oral | LD50 | 1870 mg/kg | [3] |

| 3-Heptanol | Rabbit | Dermal | LD50 | 4360 µL/kg | [3] |

Experimental Protocols for Acute Toxicity

Oral Toxicity (OECD 420: Fixed Dose Procedure):

The acute oral toxicity of C7 alcohols is typically assessed using the Fixed Dose Procedure outlined in OECD Guideline 420.[4][5][6][7][8] This method aims to determine a dose that produces evident toxicity without causing mortality.

-

Sighting Study: A preliminary study is conducted on single animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[4]

-

Main Study: Groups of at least five animals of a single sex (usually female) are administered the test substance by gavage.[8] The animals are observed for a minimum of 14 days for signs of toxicity and mortality.[4]

-

Observations: Clinical signs, body weight changes, and any instances of mortality are recorded. A gross necropsy is performed on all animals at the end of the study.[7]

Dermal Toxicity (OECD 402):

While not explicitly detailed in the search results for C7 alcohols, acute dermal toxicity is generally assessed following OECD Guideline 402. This involves the application of the test substance to a shaved area of the skin of the test animal (typically rats or rabbits) for 24 hours. The animals are then observed for 14 days for signs of toxicity and mortality.

Acute Oral Toxicity Workflow

Irritation and Sensitization

C7 alcohols are generally considered to be mild skin irritants and serious eye irritants. They have a low potential for skin sensitization.

Table 2: Irritation and Sensitization Potential of C7 Alcohols

| Chemical | Test | Species | Result | Reference |

| n-Heptanol | Skin Irritation (OECD 404) | Rabbit | Mild irritant | [1] |

| n-Heptanol | Eye Irritation (OECD 405) | Rabbit | Irritating | [1] |

| n-Heptanol | Skin Sensitization (OECD 429) | Mouse | Mildly sensitizing | [1] |

| 2-Heptanol | Skin Irritation | Mild irritant | [4] | |

| 2-Heptanol | Eye Irritation | Severely irritating | [4] | |

| 3-Heptanol | Skin and Eye Irritation | Irritating | [3] | |

| 4-Heptanol | Eye Irritation | Irritant | [6] |

Experimental Protocols for Irritation and Sensitization

Dermal Irritation (OECD 404):

This test evaluates the potential of a substance to cause skin irritation.[3][9][10][11][12]

-

Procedure: A single dose of the test substance is applied to a small area of skin (approximately 6 cm²) of an albino rabbit.[3][12] The exposure period is typically 4 hours.[3]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days.[3]

Eye Irritation (OECD 405):

This test assesses the potential of a substance to cause eye irritation or corrosion.[13][14][15][16][17]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.[14][15]

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.[14]

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA):

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[1][18][19][20][21]

-

Principle: Sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[20]

-

Procedure: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[18] On day 6, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured, typically by the incorporation of 3H-methyl thymidine.[1]

-

Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of ≥3 is generally considered a positive result.[1]

Repeated-Dose Toxicity

Subchronic oral toxicity studies have been conducted for n-heptanol and some of its branched isomers.

Table 3: Repeated-Dose Toxicity of C7 Alcohols

| Chemical | Test Species | Route | Study Duration | NOAEL | Key Findings at LOAEL/Higher Doses | Reference |

| n-Heptanol | Rat | Oral (gavage) | 28-42 days (OECD 422) | 1000 mg/kg/day (reproductive/developmental) | No adverse effects on parental animals or reproductive/developmental parameters observed up to the highest dose. | [22] |

| 2,6-Dimethyl-2-heptanol | Rat | Oral (diet) | 28-42 days (OECD 422) | 238 mg/kg/day (systemic) | Not specified in snippet. | [10] |

| 2,6-Dimethyl-4-heptanol | Rat | Oral | 28-42 days (OECD 422) | 17 mg/kg/day (systemic) | Increased relative kidney weights in females at both dose levels. | [8] |

Experimental Protocol for Combined Repeated-Dose and Reproductive/Developmental Toxicity (OECD 422)

This screening test provides information on both systemic toxicity and potential effects on reproduction and development.[23][24]

-

Dosing: The test substance is administered daily by oral gavage to groups of male and female rats. Males are dosed for a minimum of four weeks, and females are dosed for approximately 63 days, including pre-mating, mating, gestation, and lactation periods.[23]

-

Observations:

-

Systemic Toxicity: Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and organ weights are recorded. Histopathological examination of major organs is performed.

-

Reproductive/Developmental Toxicity: Mating performance, fertility, gestation length, and litter size are assessed. Pups are examined for viability, clinical signs, and body weight gain.[23]

-

Genotoxicity

In vitro studies suggest that C7 alcohols are not mutagenic.

Table 4: Genotoxicity of C7 Alcohols

| Chemical | Test System | Result | Reference |

| n-Heptanol | Ames test | Negative | [1] |

| 2,6-Dimethyl-2-heptanol | Ames test | Negative | [10] |

| 2,6-Dimethyl-4-heptanol | BlueScreen assay | Negative | [8] |

Experimental Protocols for Genotoxicity

Bacterial Reverse Mutation Test (Ames Test - OECD 471):

This is a widely used in vitro test to detect gene mutations.[25][26]

-

Principle: The test uses strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A mutagen can cause a reverse mutation, restoring the ability of the bacteria to grow in an amino acid-deficient medium.[25]

-

Procedure: The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix), and plated on a minimal medium. The number of revertant colonies is counted after a suitable incubation period.

In Vitro Micronucleus Test (OECD 487):

This test detects chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity).[25]

-

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

-

Procedure: Mammalian cells are exposed to the test substance, and the frequency of micronucleated cells is determined.

Carcinogenicity

There are no available data on the carcinogenicity of C7 alcohols from long-term bioassays. The National Toxicology Program (NTP) has not conducted carcinogenicity studies on C7 alcohols.[8][21][27][28]

Toxicokinetics

The toxicokinetics of C7 alcohols are expected to be similar to other short-chain alcohols.

-

Absorption: C7 alcohols are likely to be rapidly absorbed from the gastrointestinal tract.[18]

-

Distribution: They are expected to distribute into the total body water.[18]

-

Metabolism: The primary route of metabolism is likely oxidation in the liver by alcohol dehydrogenase (ADH) and cytochrome P450 enzymes (particularly CYP2E1) to the corresponding aldehyde and then to the carboxylic acid.[18] Studies on n-heptane, a precursor to heptanols, show that it is metabolized to various heptanols (1-, 2-, 3-, and 4-heptanol) and further oxidized.[29]

-

Excretion: The metabolites are expected to be excreted primarily in the urine. A small percentage of the parent alcohol may be excreted unchanged in the breath, urine, and sweat.[18]

Mechanisms of Toxicity

The toxicity of C7 alcohols is thought to be mediated by a combination of non-specific effects on cell membranes and more specific interactions with cellular components.

Proposed Signaling Pathway

Effects on Cell Membranes and Ion Channels

Heptanol (B41253) is known to affect cell-to-cell communication by uncoupling gap junctions.[22][30] It has also been shown to inhibit sodium and calcium currents in cardiac myocytes.[31] These effects can disrupt normal physiological processes that rely on coordinated cellular activity.

Intracellular Signaling

-

Calcium Signaling: By affecting ion channels and gap junctions, heptanol can disrupt intracellular calcium signaling.[22][28]

-

Protein Kinase C (PKC): Alcohols can modulate the activity of PKC, a key enzyme in many signaling pathways.[7][32] The effects can be complex, with both activation and inhibition reported depending on the specific conditions.[33]

-

MAP Kinases (MAPK): The MAPK signaling pathway is involved in cellular processes like proliferation and stress responses. Ethanol (B145695) has been shown to modulate MAPK signaling, and it is plausible that C7 alcohols could have similar effects.[31][34][35]

Oxidative Stress

A common mechanism of alcohol-induced toxicity is the generation of reactive oxygen species (ROS) during their metabolism.[5][12][18][22][36] This can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, and ultimately leading to cellular dysfunction.[5]

C7 Alcohol Isomer Toxicity

Conclusion

The available indicate a generally low order of acute toxicity. They are considered to be mild skin irritants and more significant eye irritants, with a low potential for skin sensitization. Repeated-dose studies suggest that the liver and kidneys may be target organs at higher doses. In vitro genotoxicity studies have been negative. However, there is a notable lack of data on the carcinogenicity and in vivo genotoxicity of C7 alcohols. Further research is needed to fully characterize the toxicological profile of all C7 alcohol isomers and to elucidate the specific molecular mechanisms underlying their toxicity.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. hnsconvention.org [hnsconvention.org]

- 3. chemview.epa.gov [chemview.epa.gov]

- 4. 3-Heptanol | C7H16O | CID 11520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alcohol-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. Ethanol and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. repeat-dose toxicity study: Topics by Science.gov [science.gov]

- 10. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alcohol, Oxidative Stress, and Free Radical Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LJMU Research Online [researchonline.ljmu.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 17. 2-Heptanol, (-)- | C7H16O | CID 6992611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Mechanism of alcohol-induced oxidative stress and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. 2-Heptanol - Wikipedia [en.wikipedia.org]

- 21. Abstract for TR-597 [ntp.niehs.nih.gov]

- 22. Alcohol-Induced Oxidative Stress and the Role of Antioxidants in Alcohol Use Disorder: A Systematic Review | MDPI [mdpi.com]

- 23. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Acute and sub-chronic toxicity study of novel polyherbal formulation in non-alcoholic fatty liver using Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mmsl.cz [mmsl.cz]

- 26. researchgate.net [researchgate.net]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 29. Acute and sub-chronic toxicity studies of methanol extract of Trema orientalis (Linn) blume in albino wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Action of organic solvents on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. discovery.researcher.life [discovery.researcher.life]

- 34. Activation of mitogen-activated protein kinase by muscarinic receptors in astroglial cells: role in DNA synthesis and effect of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Ethanol Negatively Regulates Hepatic Differentiation of hESC by Inhibition of the MAPK/ERK Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

The Reactivity of 3,4-Dimethyl-1-pentanol with Oxidizing Agents: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the primary alcohol 3,4-dimethyl-1-pentanol with a range of common and selective oxidizing agents. As a sterically hindered primary alcohol, its oxidation presents unique considerations. This document outlines the expected products, reaction mechanisms, and detailed experimental protocols for key oxidation methodologies, enabling researchers to select and implement the most suitable conditions for their synthetic goals.

Overview of Oxidation Pathways

This compound, a primary alcohol, can be oxidized to two principal products depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents will typically yield the corresponding aldehyde, 3,4-dimethylpentanal (B100440). In contrast, strong oxidizing agents will facilitate the over-oxidation of the intermediate aldehyde to the carboxylic acid, 3,4-dimethylpentanoic acid.

The selection between these pathways is a critical consideration in synthetic design. Mild, anhydrous conditions are necessary to isolate the aldehyde, while strong, often aqueous, conditions are employed for the synthesis of the carboxylic acid.

Caption: Oxidation pathways of this compound.

Mild Oxidation to 3,4-Dimethylpentanal

The synthesis of 3,4-dimethylpentanal requires mild oxidizing agents that can selectively convert the primary alcohol to an aldehyde without further oxidation. These reactions are typically performed under anhydrous conditions to prevent the formation of the gem-diol hydrate, which is susceptible to over-oxidation.[1]

Pyridinium (B92312) Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes.[2][3] It is an acidic reagent, which may be a consideration for substrates with acid-labile functional groups.[4]

Reaction Summary:

| Oxidizing Agent | Product | Solvent | Typical Reaction Time | Representative Yield |

| Pyridinium Chlorochromate (PCC) | 3,4-Dimethylpentanal | Dichloromethane (B109758) (DCM) | 2 - 4 hours | 80 - 95% |

Experimental Protocol: PCC Oxidation

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (1.2 equivalents) and Celite® or powdered molecular sieves (equal weight to PCC).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to form a suspension.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the stirred PCC suspension in one portion at room temperature.

-

Reaction Monitoring: The reaction mixture will turn dark and tarry. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Florisil® to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be further purified by flash column chromatography if necessary.

Swern Oxidation

The Swern oxidation is a metal-free, mild method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures.[5][6][7] It is known for its high yields and tolerance of a wide variety of functional groups.[8] A notable byproduct is the volatile and malodorous dimethyl sulfide.[5]

Reaction Summary:

| Oxidizing Agent | Product | Solvent | Temperature | Representative Yield |

| (COCl)₂, DMSO, Et₃N | 3,4-Dimethylpentanal | Dichloromethane (DCM) | -78 °C to RT | 90 - 98% |

Experimental Protocol: Swern Oxidation

-

Activator Preparation: In a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone (B3395972) bath).

-